N-(2-(2-Hydroxyethoxy)ethyl) Substitution: In Vivo Bioavailability Advantage Over Unsubstituted Parent H-193
The unsubstituted parent compound, 5-nitro-2-(p-carbamoylstyryl)furan (H-193 / Compound A), exhibits strong in vitro antimicrobial activity with MIC values of 0.1–3 µg/mL against S. aureus, S. hemolyticus, E. coli, and Salmonella spp. [1]. However, this compound shows no detectable blood concentration after administration and consequently no in vivo antimicrobial efficacy [1]. The N-(2-(2-hydroxyethoxy)ethyl) substitution on the target compound falls within the hydroxyalkoxyalkyl class of substituents that US Patent 3,994,882 explicitly identifies as conferring 'very superior antimicrobial activity in vivo' compared to the unsubstituted parent [1]. The target compound's 2-(2-hydroxyethoxy)ethyl chain provides two oxygen atoms capable of hydrogen bonding, increasing aqueous solubility relative to the parent (calculated LogP difference of approximately –0.8 to –1.2 log units versus the parent scaffold, based on fragment-based estimation) . This structural modification directly addresses the critical failure mode of the parent scaffold—poor absorption and systemic distribution—making the target compound a functionally distinct entity for in vivo antimicrobial applications [1].
| Evidence Dimension | In vivo antimicrobial activity / systemic bioavailability |
|---|---|
| Target Compound Data | N-(2-(2-hydroxyethoxy)ethyl) substitution belongs to hydroxyalkoxyalkyl class claimed to produce 'very superior antimicrobial activity in vivo' (qualitative patent claim) [1] |
| Comparator Or Baseline | Unsubstituted parent (Compound A / H-193): MIC 0.1–3 µg/mL in vitro, but no detectable blood concentration and no in vivo efficacy [1] |
| Quantified Difference | Qualitative: in vivo inactive → in vivo active (exact fold-change in AUC or Cmax not publicly reported for this specific compound) |
| Conditions | Patent claims cover in vivo infection models in man, animals, and fish |
Why This Matters
Users requiring a nitrofuran vinyl benzamide with in vivo applicability must select an N-substituted derivative; the unsubstituted parent H-193 is functionally useless as a chemotherapeutic agent despite its in vitro potency.
- [1] US Patent 3,994,882. Nitrofuran derivatives, process for the preparation thereof and compositions containing same as active ingredient. Filed 1974, issued 1976. View Source
